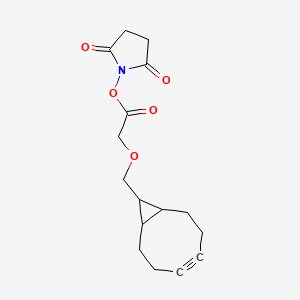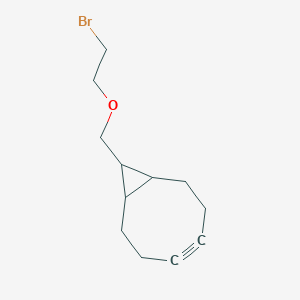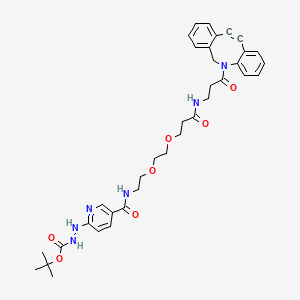
Boc-HyNic-PEG2-DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-HyNic-PEG2-DBCO is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its ability to facilitate bioorthogonal click chemistry reactions .
准备方法
Synthetic Routes and Reaction Conditions
Boc-HyNic-PEG2-DBCO is synthesized through a series of chemical reactions involving the conjugation of various functional groups. The synthesis typically involves the following steps:
Protection of the HyNic group: The HyNic (6-hydrazinonicotinamide) group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected HyNic group is then conjugated with a polyethylene glycol (PEG) chain to enhance solubility and biocompatibility.
DBCO conjugation: Finally, the DBCO (dibenzocyclooctyne) group is attached to the PEGylated HyNic to form the final compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. Advanced equipment and techniques are employed to achieve reproducible results and meet quality standards .
化学反应分析
Types of Reactions
Boc-HyNic-PEG2-DBCO primarily undergoes bioorthogonal click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages.
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents (e.g., dimethyl sulfoxide, water).
Conditions: Room temperature, neutral pH, and absence of copper catalysts (Cu-free conditions) to avoid cytotoxicity.
Major Products
科学研究应用
Boc-HyNic-PEG2-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in bioorthogonal labeling and imaging studies to track biomolecules in living systems.
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Applied in the production of bioconjugates and drug delivery systems
作用机制
Boc-HyNic-PEG2-DBCO exerts its effects through the SPAAC reaction, where the DBCO group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it occurs without interfering with native biological processes. The resulting triazole-linked conjugates can then be used to selectively degrade target proteins or label biomolecules for imaging studies.
相似化合物的比较
Similar Compounds
HyNic-PEG2-DBCO: Similar to Boc-HyNic-PEG2-DBCO but lacks the Boc protection group.
DBCO-PEG: Contains a DBCO group conjugated to a PEG chain, used for similar bioorthogonal click chemistry reactions
Uniqueness
This compound is unique due to its combination of the Boc-protected HyNic group, PEG chain, and DBCO group. This combination enhances its solubility, biocompatibility, and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
属性
IUPAC Name |
tert-butyl N-[[5-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O7/c1-36(2,3)49-35(46)41-40-31-15-14-28(24-39-31)34(45)38-19-21-48-23-22-47-20-17-32(43)37-18-16-33(44)42-25-29-10-5-4-8-26(29)12-13-27-9-6-7-11-30(27)42/h4-11,14-15,24H,16-23,25H2,1-3H3,(H,37,43)(H,38,45)(H,39,40)(H,41,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAWOJPTAGLJCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
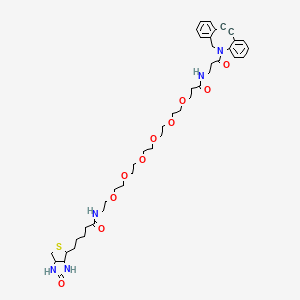
![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
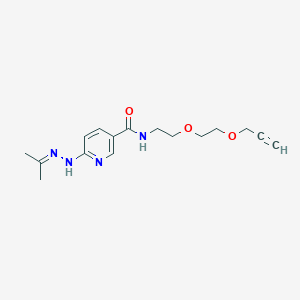
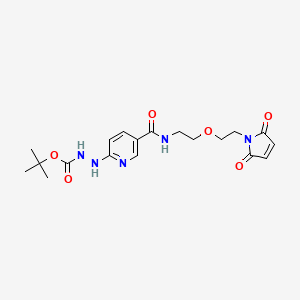
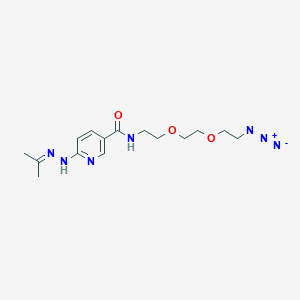
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
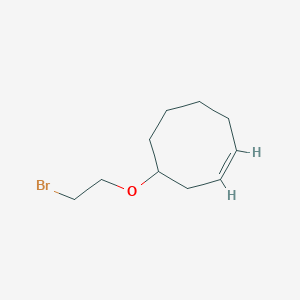
![[(3E)-cyclooct-3-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8115940.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
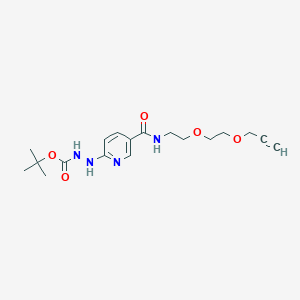
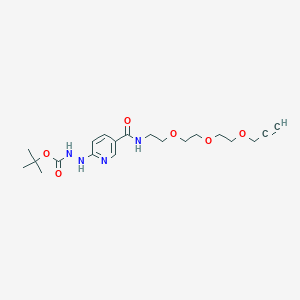
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
